tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate
Description
tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate is a carbamate-protected compound featuring a 1,3-oxazole heterocycle linked via a ketone-containing ethyl chain. This structure is significant in medicinal chemistry, particularly as a synthetic intermediate for bioactive molecules. The tert-butyl carbamate group provides stability and modulates solubility, while the 1,3-oxazole ring contributes to hydrogen-bonding and π-π stacking interactions, enhancing binding affinity in drug design . Its molecular formula, C₁₀H₁₄N₂O₄, and molecular weight (~230–250 g/mol, depending on substituents) position it within a class of mid-sized heterocyclic compounds.
Properties
CAS No. |
832077-45-9 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)11-4-8(13)7-5-15-6-12-7/h5-6H,4H2,1-3H3,(H,11,14) |
InChI Key |
SEBIDSHKYHDAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=COC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with an oxazole derivative under specific conditions. One common method includes the use of tert-butyl chloroformate and oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-methanol derivatives .
Scientific Research Applications
tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-(oxazol-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function. This compound may inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
tert-Butyl (3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate (5n)
- Structure : Replaces 1,3-oxazole with a 1,2,4-oxadiazole ring and includes a pyridine substituent.
- Molecular Formula : C₁₄H₁₇N₃O₃.
- Key Data :
tert-Butyl N-(2-methyl-1,3-oxazol-4-yl)carbamate
- Structure : Methyl group at the 2-position of the 1,3-oxazole.
- Molecular Formula : C₉H₁₄N₂O₃.
- Key Data: Molecular weight: 198.22 g/mol (CAS 1240621-19-5). Synthesis: Not detailed in evidence but likely involves similar carbamate protection strategies .
- Comparison : The methyl group reduces steric hindrance compared to bulkier substituents, possibly improving synthetic accessibility.
Functional Group Modifications
tert-Butyl (2-(4-hydroxyphenyl)-2-oxoethyl)carbamate
- Structure : Replaces 1,3-oxazole with a 4-hydroxyphenyl group.
- Molecular Formula: C₁₃H₁₇NO₄.
- Key Data :
- Molecular weight: 251.28 g/mol (CAS 607358-50-9).
tert-Butyl [2-(1-methyl-1H-pyrazol-5-yl)-2-oxoethyl]carbamate (40)
Molecular Weight and Solubility Trends
Biological Activity
tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O3
- CAS Number : 2375271-42-2
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives, including tert-butyl carbamates, have been extensively studied. A review highlighted that oxazole compounds exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 13 | 3.2 | Aspergillus niger |
| 14 | 1.6 | Candida neoformans |
| 15 | 3.2 | Candida krusei |
Research indicates that certain derivatives demonstrate potent activity against resistant strains, making them valuable in developing new antimicrobial agents .
Anticancer Activity
Emerging studies suggest that oxazole derivatives may possess anticancer properties. For example, a series of substituted oxazoles were evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of oxazole derivatives on breast cancer cell lines (MCF-7), this compound showed promising results with an IC50 value indicating significant growth inhibition compared to control groups.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : It can compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways in cancer cells, promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
